molecular formula C21H22N4 B3843035 N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B3843035
M. Wt: 330.4 g/mol
InChI Key: JVFQEGCSJSUPJC-BUVRLJJBSA-N
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Description

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C21H22N4 and a molecular weight of 330.426 g/mol . This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine typically involves the condensation of 4-ethylbenzaldehyde with 2-methyl-6-phenylpyrimidin-4-amine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:

  • N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
  • N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
  • N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

These compounds share a similar pyrimidine core structure but differ in the substituents attached to the aromatic ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-4-17-10-12-18(13-11-17)15(2)24-25-21-14-20(22-16(3)23-21)19-8-6-5-7-9-19/h5-14H,4H2,1-3H3,(H,22,23,25)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQEGCSJSUPJC-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

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